7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1053656-19-1, molecular formula C₁₁H₁₆N₄O₄) is a heterocyclic organic compound featuring a triazolo[4,3-a]pyrazine core with a tetrahydro-saturated ring system. Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing stability during synthetic processes.
- A carboxylic acid moiety at the 3-position, enabling further functionalization via coupling reactions.
- Partial saturation of the pyrazine ring (5,6,7,8-tetrahydro), which influences conformational flexibility and solubility.
This compound is primarily used as a research intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYYNZMZKGARQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653333 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-19-1 | |
| Record name | 7-(1,1-Dimethylethyl) 5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid are the c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
This compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases. This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, the compound can effectively reduce the growth of cancer cells.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized primarily in the liver
Result of Action
The result of the compound’s action is a reduction in cell proliferation and angiogenesis, leading to a decrease in tumor growth. In vitro studies have shown that this compound has excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions.
Biochemical Analysis
Biochemical Properties
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits anti-tumor activity by inducing apoptosis and cell cycle arrest. This is achieved through the inhibition of c-Met kinase, leading to the disruption of key signaling pathways that promote cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound’s inhibitory effects on c-Met kinase and its downstream signaling pathways may diminish, leading to a potential reduction in its efficacy. The long-term exposure to the compound can result in sustained anti-tumor activity and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits c-Met kinase activity, leading to anti-tumor effects. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules. The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Additionally, the compound’s localization can influence its stability, degradation, and overall cellular effects.
Biological Activity
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS No. 1053656-19-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C₁₁H₁₆N₄O₄
- Molecular Weight : 268.27 g/mol
- CAS Number : 1053656-19-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : Some derivatives of triazolo compounds have demonstrated significant antimicrobial properties against a range of pathogens.
- Antitumor Activity : Research indicates that similar compounds may exhibit cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazolo derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1 | 25 | 20 |
| 2 | 30 | 15 |
| This compound | 20 | 10 |
This indicates that the compound is particularly effective against S. aureus.
Antitumor Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines such as HeLa and MCF-7. The results indicated:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
These findings suggest that the compound has promising antitumor potential.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer metabolism. A notable study reported that it effectively inhibited the activity of certain kinases involved in tumor growth:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Protein Kinase A | 70 |
| Cyclin-dependent Kinase 2 | 65 |
This inhibition profile suggests that the compound could be a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives
Key Observations :
- The Boc group in the target compound and sitagliptin intermediates facilitates amine protection during synthesis, improving reaction selectivity .
- Carboxylic acid vs. trifluoromethyl substituents : The target's carboxylic acid allows conjugation with amines or alcohols, while sitagliptin's trifluoromethyl group enhances metabolic stability .
Boc-Protected Analogs
Key Observations :
- Ester vs. carboxylic acid : The target's carboxylic acid offers direct reactivity for amide bond formation, whereas ester derivatives require hydrolysis for further functionalization .
- Core heterocycle : Imidazo[1,2-a]pyrazine derivatives (e.g., Compound 43) exhibit distinct electronic properties compared to triazolo analogs, impacting their biological activity .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows these key stages:
- Formation of the triazolo[4,3-a]pyrazine core.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group at the 7-position.
- Installation or transformation of the carboxylic acid group at the 3-position.
Multiple synthetic routes have been described in patent literature, with variations depending on the substituents and desired stereochemistry.
Core Formation and Cyclization
The triazolo[4,3-a]pyrazine nucleus is typically constructed by cyclization reactions involving hydrazide or hydrazine derivatives of pyrazine precursors. For example, acetylation of 2-hydrazidopyrazine derivatives forms the triazolopyrazine ring system.
Introduction of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl group is introduced to protect amine functionalities during synthesis, commonly using tert-butyl chloroformate or similar reagents under mild basic conditions. This step ensures selective reactivity in subsequent transformations.
Carboxylic Acid Functionalization
The carboxylic acid at the 3-position can be introduced or revealed by hydrolysis of ester precursors or direct oxidation methods. For instance, ester intermediates are saponified using lithium hydroxide in ethanol-water mixtures at ambient temperatures, followed by acidification to yield the free acid.
Representative Preparation Procedure (From Patent US10683295B2 and EP2763992B1)
Detailed Experimental Findings and Reaction Conditions
Cyclization: The cyclization step to form the triazolopyrazine core is typically carried out by reacting hydrazide derivatives with acetyl chloride or similar acylating agents in methanol at low temperatures (0–20°C) for extended periods (up to 10 hours). The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified by flash chromatography to isolate the intermediate ester.
Boc Protection: The tert-butoxycarbonyl group is introduced by treating the amine intermediate with tert-butyl chloroformate in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly with high selectivity, protecting the amine from undesired side reactions in later steps.
Ester Hydrolysis: The ester intermediate is hydrolyzed to the free acid using lithium hydroxide in a mixture of ethanol and water at ambient temperature (~20°C) over 5 hours. After completion, the reaction mixture is acidified to around pH 2 to precipitate the acid, which is then extracted using ethyl acetate. Drying and concentration yield the target carboxylic acid compound in high purity and excellent yield (~94%).
Purification: Silica gel column chromatography is employed to purify the final compound. Elution solvents typically include mixtures of ethyl acetate and hexane or methanol in ethyl acetate, optimized to separate the desired product from by-products and unreacted starting materials.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core precursor | 2-hydrazidopyrazine or related hydrazide derivatives |
| Cyclization agent | Acetyl chloride or acyl chlorides |
| Protection group reagent | tert-Butyl chloroformate |
| Hydrolysis reagent | Lithium hydroxide (LiOH) |
| Solvents | Methanol, ethanol, water, dichloromethane |
| Temperature range | 0–45°C depending on step |
| Reaction time | 5–27 hours depending on step |
| Purification | Flash chromatography on silica gel |
| Typical yields | 52% (cyclization), 84–94% (subsequent steps) |
Additional Notes on Chiral Synthesis and Variations
The compound can be synthesized in chiral forms using enantioselective methods, as described in patent US10683295B2, which provides methods for chiral N-acyl derivatives of tetrahydro-triazolo[4,3-a]pyrazines. These methods involve stereoselective cyclization and protection steps to obtain optically pure intermediates.
Alternative oxidations and functional group transformations are used in related synthetic routes, including TEMPO-mediated oxidations and use of sodium hypochlorite, sodium chlorite, and buffers for selective oxidation of intermediates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid?
- Methodological Answer : A common approach involves coupling reactions using carbonyldiimidazole (CDI) as an activating agent. For example, reacting the precursor acid with CDI in anhydrous dimethylformamide (DMF) at 100°C for 1 hour, followed by condensation with a hydrazinopyrazinone derivative under reflux for 24 hours. Purification typically involves recrystallization from DMF and i-propanol . Alternative routes may employ tert-butoxycarbonyl (Boc) protection strategies during intermediate synthesis to stabilize reactive amines .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : To verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and triazole ring protons (δ ~8.0-8.5 ppm).
- HPLC : For assessing purity (>95%) and detecting impurities from incomplete coupling reactions .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 323.3).
- Infrared (IR) Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) from the Boc and carboxylic acid groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer : Key parameters include:
- Solvent Selection : Anhydrous DMF or tetrahydrofuran (THF) minimizes side reactions. Evidence suggests DMFA (dimethylformamide acetals) enhances coupling efficiency .
- Catalyst Use : Adding 4-dimethylaminopyridine (DMAP) as a catalyst may accelerate CDI-mediated activation.
- Temperature Control : Lowering reaction temperatures post-activation (e.g., 60°C instead of reflux) can reduce decomposition of heat-sensitive intermediates.
- Workup Strategies : Gradient recrystallization (e.g., DMF/i-propanol ratios) improves purity without significant yield loss .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Use preparative HPLC to isolate the pure compound and retest activity .
- Salt Formation : Synthesize and characterize salts (e.g., sodium or potassium carboxylates) to assess solubility-driven bioactivity variations .
- Assay Design : Standardize in vitro assays (e.g., enzyme inhibition IC50) with positive controls (e.g., known triazolopyrazine inhibitors) and statistical validation (e.g., triplicate runs with p < 0.05 significance) .
Q. How can computational modeling aid in understanding the compound’s reactivity and interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO).
- Molecular Docking : Models interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies.
- Solubility Prediction : Tools like COSMO-RS estimate solubility in solvents, aiding formulation for biological testing .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
